Cas no 74536-64-4 (Phenol,4,4'-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[2-bromo-, rel-)
74536-64-4 structure
Product Name:Phenol,4,4'-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[2-bromo-, rel-
CAS-nummer:74536-64-4
MF:C18H20Br2O2
MW:428.158204078674
CID:567719
PubChem ID:173292
Update Time:2025-04-19
Phenol,4,4'-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[2-bromo-, rel- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,4,4'-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[2-bromo-, rel-
- 1-bromohexestrol
- Phenol, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis(2-bromo-, (R*,S*)-
- 74536-64-4
-
- Inchi: 1S/C18H20Br2O2/c1-3-13(11-5-7-17(21)15(19)9-11)14(4-2)12-6-8-18(22)16(20)10-12/h5-10,13-14,21-22H,3-4H2,1-2H3/t13-,14+
- InChI-sleutel: NXTVRZYDIKGZQK-OKILXGFUSA-N
- LACHT: BrC1=C(C=CC(=C1)[C@@H](CC)[C@H](C1C=CC(=C(C=1)Br)O)CC)O
Berekende eigenschappen
- Exacte massa: 427.981
- Monoisotopische massa: 425.983
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 5
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.6
- Topologisch pooloppervlak: 40.5Ų
Experimentele eigenschappen
- Dichtheid: 1.53
- Kookpunt: 441.5°C at 760 mmHg
- Vlampunt: 220.8°C
- Brekindex: 1.617
Phenol,4,4'-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[2-bromo-, rel- Gerelateerde literatuur
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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